Enhanced Cytostatic Potency Relative to Unsubstituted Coumarin in Murine Melanoma Cells
4-Methoxycoumarin demonstrates approximately 7-fold greater cytostatic potency compared to unsubstituted coumarin in the B16-F10 murine melanoma cell line. In MTT assays conducted over 72 hours, the IC₅₀ of 4-methoxycoumarin was approximately 1/7 that of coumarin, indicating a substantial potency improvement conferred by the C-4 methoxy substitution [1]. Additionally, 4-methoxycoumarin exhibited differential cytotoxicity: its IC₅₀ was 5-7× smaller for melanoma cells than for murine fibroblasts, whereas coumarin showed comparable IC₅₀ values across both cell types, suggesting an improved selectivity profile [2].
| Evidence Dimension | Cytostatic potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1/7 of coumarin IC₅₀ |
| Comparator Or Baseline | Coumarin (unsubstituted parent compound) |
| Quantified Difference | ~7× greater potency (lower IC₅₀) |
| Conditions | B16-F10 murine melanoma cells; MTT assay; 10–160 µg/mL exposure; 72 h incubation |
Why This Matters
For researchers evaluating cytostatic agents, 4-methoxycoumarin's 7× greater potency enables lower effective concentrations and reduced material consumption per assay, while its cell-type selectivity offers a more favorable therapeutic window than the parent coumarin.
- [1] Jiménez-Orozco, F. A., Molina-Guarneros, J. A., Mendoza-Patiño, N., Mandoki, J. J. Effects of coumarins on the growth of murine melanoma cell line: B16F10-5AB1 and murine fibroblasts. Proceedings of the Western Pharmacology Society, 1998, 41, 278. View Source
- [2] Jiménez-Orozco, F. A., Molina-Guarneros, J. A., Mendoza-Patiño, N., León-Cedeño, F., Flores-Pérez, B., Santos-Santos, E., Mandoki, J. J. Cytostatic activity of coumarin metabolites and derivatives in the B16-F10 murine melanoma cell line. Melanoma Research, 1999, 9(3), 243-247. View Source
